Dibutylcyanamide
Overview
Description
Dibutylcyanamide is a chemical compound with the molecular formula C9H18N2 . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is dibutylcyanamide .
Molecular Structure Analysis
The structure of Dibutylcyanamide is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The InChI string for Dibutylcyanamide isInChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3
. Physical And Chemical Properties Analysis
Dibutylcyanamide has a molecular weight of 154.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 27 Ų .Scientific Research Applications
Impact on Pharmacokinetics and Soil Microbiome
- Pharmacokinetics in Rats : A study developed a method for evaluating the pharmacokinetics of Dibutyl Phthalate (DBP) in rats, using ultra-performance liquid chromatography and mass spectrometry. This might be relevant for understanding how similar compounds like Dibutylcyanamide are metabolized in biological systems (Chang, Hou, & Tsai, 2013).
- Effects on Soil Microbiome : A study on the microbiome of black soils showed that Dibutyl Phthalate (DBP) contamination altered the microbial community structure and disturbed the metabolic activity and functional diversity of microbes in black soils. This indicates the environmental impact of such compounds, which might extend to Dibutylcyanamide (Wang et al., 2016).
Pharmacology and Drug Discovery
- Drug Discovery Overview : An article discussed the historical perspective of drug discovery, emphasizing the role of molecular biology and genomic sciences. This could provide context for the development of new pharmaceuticals, potentially including applications for Dibutylcyanamide (Drews, 2000).
Other Relevant Studies
- Ethnopharmacological Survey : A study in Kenya documented indigenous medicinal plant utilization. While not directly related to Dibutylcyanamide, it shows the importance of traditional knowledge in drug discovery, which could be relevant for future applications of such compounds (Nanyingi et al., 2008).
- Human Risk Assessment : A study on Di-isobutyl Phthalate developed a physiologically based pharmacokinetic model for risk assessment. Understanding the risk profiles of similar compounds is crucial in the application of Dibutylcyanamide (Jeong et al., 2021).
Safety And Hazards
properties
IUPAC Name |
dibutylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFATPCYLMCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062134 | |
Record name | Cyanamide, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylcyanamide | |
CAS RN |
2050-54-6 | |
Record name | N,N-Dibutylcyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibutylcyanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutylcyanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibutylcyanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanamide, N,N-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanamide, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIBUTYLCYANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBA1K5V0SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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